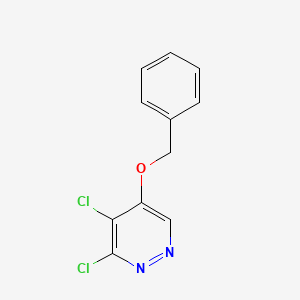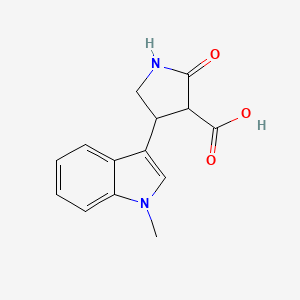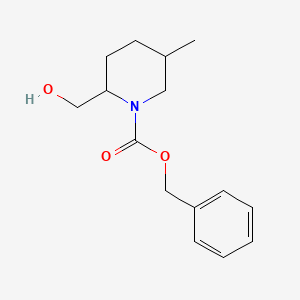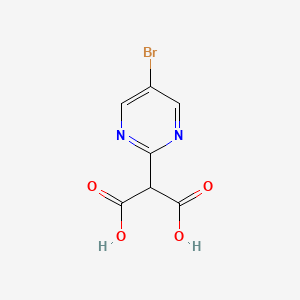![molecular formula C7H5IN2O B15065907 7-Iodo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B15065907.png)
7-Iodo-2-methyloxazolo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-2-methyloxazolo[4,5-c]pyridine is a chemical compound with the molecular formula C7H5IN2O and a molecular weight of 260.03 g/mol . This compound belongs to the class of oxazolo[4,5-c]pyridines, which are known for their diverse applications in various fields of scientific research and industry.
Méthodes De Préparation
The synthesis of 7-Iodo-2-methyloxazolo[4,5-c]pyridine typically involves the iodination of 2-methyloxazolo[4,5-c]pyridine. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Analyse Des Réactions Chimiques
7-Iodo-2-methyloxazolo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
7-Iodo-2-methyloxazolo[4,5-c]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Iodo-2-methyloxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The iodine atom and the oxazolo[4,5-c]pyridine core play crucial roles in its reactivity and interactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
7-Iodo-2-methyloxazolo[4,5-c]pyridine can be compared with other similar compounds, such as:
2-Methyloxazolo[4,5-c]pyridine: Lacks the iodine atom, which may result in different reactivity and applications.
7-Bromo-2-methyloxazolo[4,5-c]pyridine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
7-Chloro-2-methyloxazolo[4,5-c]pyridine:
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C7H5IN2O |
|---|---|
Poids moléculaire |
260.03 g/mol |
Nom IUPAC |
7-iodo-2-methyl-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5IN2O/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3 |
Clé InChI |
MFDFWFVVFAFASR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CN=CC(=C2O1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15065824.png)
![2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B15065836.png)




![Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065880.png)
![1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15065882.png)
![4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15065889.png)




![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15065934.png)
